(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride
Overview
Description
“(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
Pyrrolopyrazine, the core structure of “(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride”, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The presence of nitrogen atoms in the structure allows for various chemical reactions and biological activities .Scientific Research Applications
Antimicrobial Activity
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride: has been identified as a scaffold that exhibits significant antimicrobial properties . This compound, due to its structural features, can be effective against a range of microbial pathogens. Research has shown that derivatives of pyrrolopyrazine demonstrate activity against bacteria, which could be harnessed in the development of new antibiotics.
Anti-Inflammatory Properties
This compound also shows promise in the treatment of inflammation. The pyrrolopyrazine core is associated with anti-inflammatory activities , which could be beneficial in the development of treatments for chronic inflammatory diseases .
Antiviral Applications
The derivatives of (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride have been found to possess antiviral activities . This makes them potential candidates for the development of antiviral drugs, especially in the wake of emerging viral pathogens .
Antifungal Uses
In addition to its antibacterial and antiviral properties, this compound has shown antifungal activity . This could lead to the creation of new antifungal agents that can be used to treat fungal infections, which are becoming increasingly resistant to current treatments .
Antioxidant Effects
Pyrrolopyrazine derivatives, including (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride , have demonstrated antioxidant properties . These properties are crucial in the prevention of oxidative stress-related diseases and could be utilized in the development of antioxidant therapies .
Antitumor and Kinase Inhibitory Activity
Research has indicated that pyrrolopyrazine derivatives exhibit antitumor activities and can act as kinase inhibitors . This is particularly important in cancer research, where these compounds could be used to develop new oncological treatments that target specific kinases involved in cancer progression.
Mechanism of Action
Pyrrolopyrazine derivatives have exhibited various biological activities, but the action mechanisms of these compounds are not clearly recognized . Some pyrrolopyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities, while others have shown more activity on kinase inhibition .
Future Directions
The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
(8aS)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2.2ClH/c8-7(9)3-6-4-10-1-2-11(6)5-7;;/h6,10H,1-5H2;2*1H/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJJVCXSBJSFOG-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC(C[C@H]2CN1)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1305712-21-3 | |
Record name | (8aS)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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